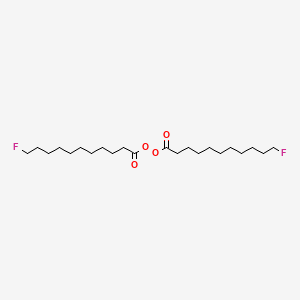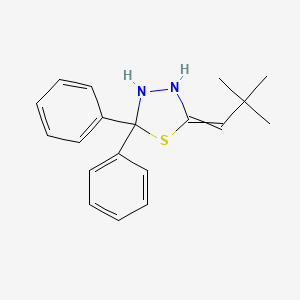
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is a heterocyclic compound characterized by the presence of a thiadiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenyl-1,3,4-thiadiazolidine with 2,2-dimethylpropylidene under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to its corresponding thiadiazoline or thiadiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-1,3,4-thiadiazolidine: A structurally related compound with similar chemical properties.
5-(2,2-Dimethylpropylidene)-imidazolidine-2,4-dione: Another heterocyclic compound with comparable reactivity.
Uniqueness
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is unique due to its specific substitution pattern and the presence of the thiadiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
138061-89-9 |
|---|---|
Fórmula molecular |
C19H22N2S |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C19H22N2S/c1-18(2,3)14-17-20-21-19(22-17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,20-21H,1-3H3 |
Clave InChI |
IDUMIGCUDNOUHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C1NNC(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


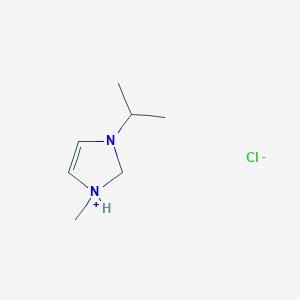
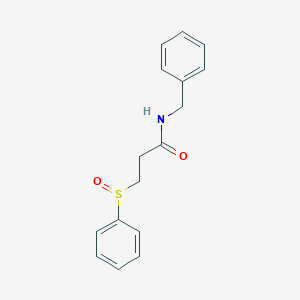
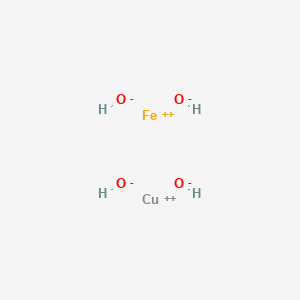
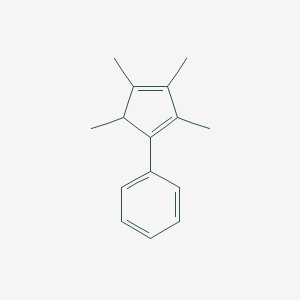
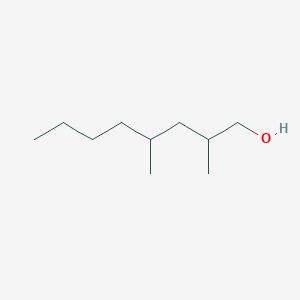
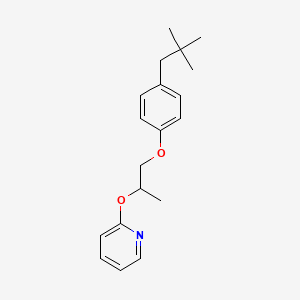
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
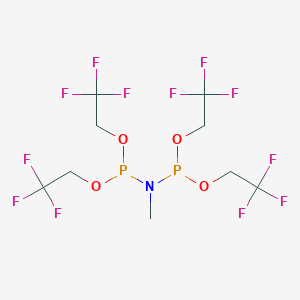
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

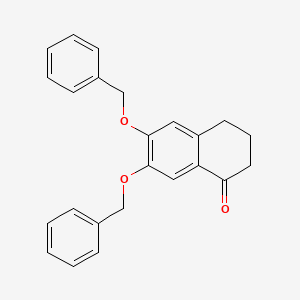
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
